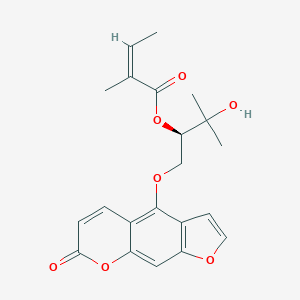
Ostruthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ostruthol is a furanocoumarin. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Ostruthol has demonstrated potent anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that this compound inhibits the expression of E-selectin and vascular cell adhesion molecule-1 (VCAM-1), which are crucial in the inflammatory response. The mechanism involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, specifically affecting later stages of NF-κB activation rather than upstream events .
Case Study: Inhibition of Inflammatory Markers
A study analyzed the effects of Peucedanum ostruthium extracts on human endothelial cells. The results showed a significant reduction in inflammatory markers, suggesting potential therapeutic applications for chronic inflammatory diseases .
Table 1: Effects of this compound on Inflammatory Markers
| Inflammatory Marker | Control Level | This compound Treatment Level | Percentage Reduction |
|---|---|---|---|
| E-selectin | 100% | 40% | 60% |
| VCAM-1 | 100% | 30% | 70% |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of several bacterial strains, including Mycobacterium fortuitum and Bacillus cereus. This makes it a potential candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
In vitro tests assessed the antibacterial activity of this compound against multiple bacterial strains. The results indicated that this compound effectively inhibited bacterial proliferation, especially in strains resistant to conventional antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Mycobacterium fortuitum | 50 µg/mL | 15 |
| Bacillus cereus | 25 µg/mL | 20 |
| Staphylococcus aureus | >100 µg/mL | No inhibition |
Wound Healing Properties
This compound has been investigated for its wound healing capabilities. Its application in topical formulations has shown promising results in enhancing wound healing processes through its anti-inflammatory and antimicrobial activities .
Case Study: Wound Healing Efficacy
A study evaluated the wound healing effects of a cream containing this compound on animal models. The treated group exhibited faster wound closure rates compared to controls, indicating that this compound may facilitate tissue repair and regeneration .
Table 3: Wound Healing Efficacy of this compound Cream
| Treatment Group | Average Wound Closure Time (Days) | Histological Score |
|---|---|---|
| Control | 14 | 5 |
| This compound Cream | 8 | 9 |
Ethnopharmacological Insights
Historically, Peucedanum ostruthium has been used in traditional medicine across various cultures for its therapeutic properties. Ethnobotanical studies highlight its significance in treating ailments such as colic and inflammation in both humans and animals .
Propiedades
Número CAS |
642-08-0 |
|---|---|
Fórmula molecular |
C21H22O7 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-4-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-5-12(2)20(23)28-17(21(3,4)24)11-26-19-13-6-7-18(22)27-16(13)10-15-14(19)8-9-25-15/h5-10,17,24H,11H2,1-4H3/b12-5-/t17-/m1/s1 |
Clave InChI |
WXULKGXQMWVWMP-OMLDUKLJSA-N |
SMILES |
CC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
SMILES canónico |
CC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















